2-(Methoxycarbonyl)-5-methylbenzoic acid
Description
2-(Methoxycarbonyl)-5-methylbenzoic acid (CAS 167299-68-5) is a substituted benzoic acid derivative characterized by a methoxycarbonyl (-COOCH₃) group at position 2 and a methyl (-CH₃) group at position 5 on the aromatic ring. The methoxycarbonyl group is electron-withdrawing, reducing electron density at the benzene ring and influencing reactivity in electrophilic substitution reactions. The methyl group at position 5 introduces steric effects and minor electronic modulation. This compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and polymer precursors due to its balanced solubility in organic solvents and moderate acidity (pKa ≈ 3–4) .
Properties
Molecular Formula |
C10H10O4 |
|---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-methoxycarbonyl-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)8(5-6)9(11)12/h3-5H,1-2H3,(H,11,12) |
InChI Key |
ACCAZUAGWNCBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 5-methylsalicylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the Friedel-Crafts acylation of toluene with methyl chloroformate in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields 2-(methoxycarbonyl)-5-methyltoluene, which is then oxidized to the corresponding benzoic acid derivative using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-(Methoxycarbonyl)-5-carboxybenzoic acid.
Reduction: 2-(Hydroxymethyl)-5-methylbenzoic acid.
Substitution: 2-(Methoxycarbonyl)-5-methyl-3-nitrobenzoic acid, 2-(Methoxycarbonyl)-5-methylbenzenesulfonic acid, and 2-(Methoxycarbonyl)-5-methylhalobenzene.
Scientific Research Applications
2-(Methoxycarbonyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which may further participate in biochemical pathways.
Comparison with Similar Compounds
Positional Isomers
2-Hydroxy-5-(methoxycarbonyl)benzoic acid (CAS: 53623-42-0, ):
- Substituents : Hydroxy (-OH) at position 2, methoxycarbonyl (-COOCH₃) at position 5.
- Key Differences: The hydroxy group forms an intramolecular hydrogen bond with the carboxylic acid, increasing acidity (pKa ≈ 2.5) compared to the target compound. Lower solubility in non-polar solvents due to enhanced polarity.
- Applications : Used in dye synthesis and as a chelating agent .
Substituent Variants
5-Methoxy-2-methylbenzoic acid ():
- Substituents : Methoxy (-OCH₃) at position 5, methyl (-CH₃) at position 2.
- Key Differences :
- Methoxy is electron-donating, increasing ring electron density for electrophilic substitution.
- Lower acidity (pKa ≈ 4.5) due to reduced electron withdrawal.
- Applications : Intermediate in antioxidant and fragrance synthesis .
Ester Derivatives
Methyl 2-Chloro-5-formylbenzoate ():
- Substituents : Chloro (-Cl) at position 2, formyl (-CHO) at position 5.
- Key Differences :
3-Hydroxy-2-methoxy-4-(methoxycarbonyl)-5-methylbenzoic acid ():
- Substituents : Hydroxy (-OH), methoxy (-OCH₃), methoxycarbonyl (-COOCH₃), and methyl (-CH₃) groups.
- Key Differences :
Comparative Data Table
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